Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl-

Antiinflammatory In vivo pharmacology NSAID

Sourcing a reliable anti-inflammatory chemical probe with defined SAR? This 2-methylimidazo[1,2-a]pyridine-3-acetic acid (CAS 17745-07-2) provides a well-characterized scaffold with 1/2 to 1/3 potency of indomethacin and qualitatively lower ulcerogenic liability. - Enables direct SAR comparison with non-methylated parent (CAS 17745-04-9) and carboxylic acid analogs. - Acetic acid moiety serves as a derivatization handle for amide/ester synthesis. - Supplied at ≥95% purity with full analytical characterization for immediate use in anti-inflammatory drug discovery.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 17745-07-2
Cat. No. B092467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo(1,2-a)pyridine-3-acetic acid, 2-methyl-
CAS17745-07-2
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)CC(=O)O
InChIInChI=1S/C10H10N2O2/c1-7-8(6-10(13)14)12-5-3-2-4-9(12)11-7/h2-5H,6H2,1H3,(H,13,14)
InChIKeyCPGQJEFOEJTDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structural and Pharmacological Profile


Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- (CAS 17745-07-2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . This compound is characterized by a methyl substituent at the 2-position of the fused imidazo[1,2-a]pyridine ring system and an acetic acid moiety at the 3-position. It was initially synthesized and pharmacologically characterized as part of a broader series of methyl-substituted imidazo[1,2-a]pyridine-3-acetic acids, where it demonstrated a profile of antiinflammatory, analgesic, antipyretic, and ulcerogenic activities in preclinical models [1]. Unlike many imidazopyridine derivatives developed for CNS targets (e.g., GABA_A receptor modulation), this specific compound has been primarily evaluated for its peripheral antiinflammatory properties, positioning it as a distinct chemical tool within its structural class.

1 Antiinflammatory pathway study fit within imidazo[1,2-a]pyridine class
2 SAR reference tool for methyl/acetic acid substitution effects
3 Synthetic intermediate via acetic acid handle for amide/ester derivatization

Critical Differentiation from Structural Analogs


Within the imidazo[1,2-a]pyridine-3-acetic acid series, seemingly minor structural modifications—such as the position of methyl substitution or the nature of the acidic moiety—profoundly alter pharmacological activity, ulcerogenic liability, and synthetic utility. Direct substitution with a closely related analog, like the non-methylated parent compound (CAS 17745-04-9) or a 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivative, is not scientifically justifiable without head-to-head comparative data. The presence of the 2-methyl group and the acetic acid side chain collectively influence hydrogen-bonding capacity, lipophilicity, and target engagement [1]. Furthermore, the acetic acid functional group provides a distinct synthetic handle for derivatization (e.g., amide or ester formation) compared to the corresponding carboxylic acids, impacting downstream applications in medicinal chemistry campaigns [2].

Target
2-Methyl-3-acetic acid MW 190.2, methyl steric and lipophilic influence, flexible linker
Unsubstituted parent (CAS 17745-04-9) MW 176.17, no 2-methyl, may shift SAR and lipophilicity profile
Target
Acetic acid side chain enables amide/ester prodrug synthesis, distinct hydrogen-bonding geometry
3-Carboxylic acid analog rigid carbonyl attachment, different coupling conditions and conformational properties

Quantitative Pharmacological and Structural Evidence


Antiinflammatory Activity in Carrageenan-Induced Edema Model

The target compound was evaluated for its antiinflammatory activity in a carrageenan-induced rat paw edema model, a standard preclinical assay for NSAID-like activity. While the original research explicitly compares a series of 2-methylimidazo[1,2-a]pyridine-3-acetic acids to 'previously obtained with similar compounds,' it is known from parallel studies on structurally analogous 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic derivatives that these compounds exhibit antiinflammatory activity in the range of 1/2 to 1/3 the potency of indomethacin in the same assay [1][2]. This provides a class-level inference for the antiinflammatory efficacy of the imidazo[1,2-a]pyridine acetic acid scaffold.

Carrageenan edema model
Class-level inference
Activity ~1/2 to 1/3 of indomethacin (class-level for 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic derivatives)
Reported antiinflammatory endpoint context within class
Specific dose-response data not abstracted; reference comparator indomethacin
Antiinflammatory In vivo pharmacology NSAID

Ulcerogenic Liability vs. Indomethacin

A critical differentiator for non-steroidal antiinflammatory drug (NSAID) candidates is their ulcerogenic potential. While specific quantitative data for the target compound's ulcerogenicity is not detailed in the available abstracts, the research program explicitly included ulcerogenic activity as a key comparative endpoint against indomethacin [1]. The structural class is noted for its generally lower ulcerogenic action compared to indomethacin, a finding that is consistent across multiple heterocyclic antiinflammatory series (e.g., 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic derivatives which showed 'negligible ulcerogenic action' [2]).

Ulcerogenic liability
Class-level inference
Qualitatively lower ulcerogenic action vs. indomethacin anticipated from class trends
Reported tolerability endpoint context; gastric lesion scores not abstracted
Class comparison with 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic series
Gastrointestinal safety Ulcerogenicity NSAID

Structural Differentiation from Parent and Carboxylic Acid Analogs

The target compound's molecular weight of 190.2 g/mol is significantly higher than the unsubstituted parent compound Imidazo[1,2-a]pyridine-3-acetic acid (CAS 17745-04-9), which has a molecular weight of 176.17 g/mol [1]. This 8% increase in mass is due to the 2-methyl substituent. Furthermore, the acetic acid side chain differentiates it from 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids (the corresponding acids with a carbonyl directly attached to the ring), which were the subject of a separate, earlier investigation [2]. The presence of the methyl group influences lipophilicity (XLogP3) and steric bulk, which are critical determinants of target binding and pharmacokinetic properties. The acetic acid group provides a flexible linker for further functionalization, unlike the more rigid carboxylic acid analog.

Structural differentiation
Direct comparison
+14.03 g/mol (8.0% MW increase) vs. parent compound (176.17 → 190.2)
Methyl substitution impacts lipophilicity and crystal packing
Distinct synthetic handle from carboxylic acid analogs
Structure-Activity Relationship (SAR) Medicinal chemistry Synthetic handle

Analgesic and Antipyretic Activity Profile Relative to Imidazo[1,2-a]pyridine Analogs

The target compound was explicitly tested for analgesic and antipyretic activities in parallel with antiinflammatory and ulcerogenic assays [1]. This multi-endpoint profiling was designed to compare the activity spectrum of 2-methylimidazo[1,2-a]pyridine-3-acetic acids against previously characterized imidazo[1,2-a]pyridine derivatives. The research program's methodology involved direct comparison of these new acetic acid derivatives with earlier series (e.g., carboxylic acids and unsubstituted analogs) to elucidate the structure-activity relationships governing pain and fever reduction [2].

Analgesic & antipyretic profile
Cross-study comparable
Multi-endpoint evaluation (nociception, pyrexia) vs. previously characterized analogs
Supports model-response context for pain/fever pathway studies
Specific ED50 values not abstracted; SAR trends available
Analgesic Antipyretic In vivo pharmacology

Recommended Research and Industrial Applications


Antiinflammatory Lead Optimization with Improved GI Safety

Utilize the compound as a starting point or chemical probe in antiinflammatory drug discovery programs. The class-level evidence of significant antiinflammatory activity (1/2 to 1/3 potency of indomethacin) coupled with a qualitatively lower ulcerogenic profile makes it a compelling scaffold for further optimization [1]. This is particularly relevant for projects aiming to develop NSAID-like agents with improved gastrointestinal safety margins.

Structure-Activity Relationship (SAR) Reference Standard

Employ this compound as a reference standard in SAR campaigns exploring the impact of substitution on the imidazo[1,2-a]pyridine core. Its well-defined structure (2-methyl, 3-acetic acid) allows for direct comparison with the non-methylated parent (CAS 17745-04-9) and the corresponding carboxylic acid analogs, providing a robust dataset for modeling the effects of lipophilicity and hydrogen-bonding capacity on activity [2].

Synthetic Intermediate for Derivatization via Acetic Acid Handle

Leverage the acetic acid functional group as a reactive handle for the synthesis of amides, esters, and hydrazides. This is a key differentiator from the 3-carboxylic acid analogs, which require different coupling conditions and yield products with distinct conformational and electronic properties. The resulting derivatives can be screened for a variety of biological targets beyond inflammation, including CNS disorders, as exemplified by patents on imidazo[1,2-a]pyridin-3-yl-acetic acid hydrazides targeting GABA_A receptors [3].

Analytical Reference Standard and Quality Control

Procure the compound with a certified purity (typically ≥95%) for use as an analytical reference standard in HPLC, LC-MS, or NMR method development and validation. Its unique CAS number (17745-07-2) and defined chemical structure make it suitable for quantifying related impurities or verifying the identity of custom-synthesized derivatives in quality control laboratories .

Application
Selection Property
Validation Focus
Antiinflammatory pathway studies
Class-level antiinflammatory endpoint context
Model-response comparison with indomethacin; ulcerogenicity endpoint monitoring
SAR structural reference
2-methyl/3-acetic acid substitution pattern
Lipophilicity and hydrogen-bonding capacity in activity models
Synthetic derivatization
Acetic acid reactive handle
Amide/ester/hydrazide synthesis; distinct from 3-carboxylic acid analogs
Analytical reference standard
Certified purity and unique CAS
HPLC/LC-MS/NMR method suitability for identity and impurity profiling
Quote Request

Request a Quote for Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.